N,3-Dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility and have been widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as transition metals or nano-catalysts may be used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N,3-Dimethyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N,3-Dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar to N,3-Dimethyl-1H-pyrazole-5-carbohydrazide but with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
N,5-dimethyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(9-8-4)6(11)10(2)7/h3H,7H2,1-2H3,(H,8,9) |
InChI Key |
IWEKVWMBNYVYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)N |
Origin of Product |
United States |
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